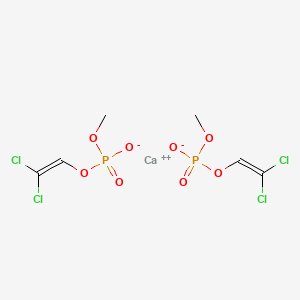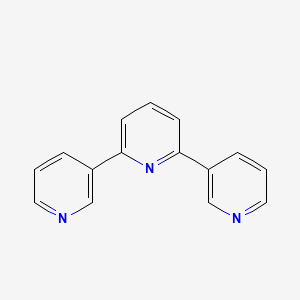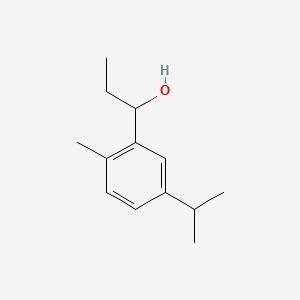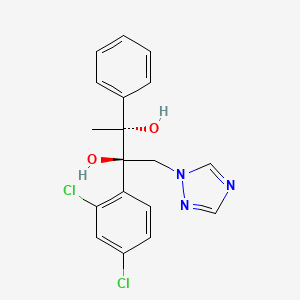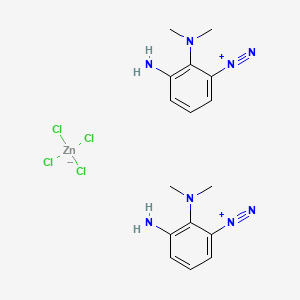
3-amino-2-(dimethylamino)benzenediazonium;tetrachlorozinc(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-2-(dimethylamino)benzenediazonium;tetrachlorozinc(2-) is a complex organic compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and various substitution reactions. The compound is characterized by the presence of a diazonium group attached to an aromatic ring, which is further substituted with amino and dimethylamino groups. The tetrachlorozinc(2-) part of the compound indicates the presence of a zinc ion coordinated with four chloride ions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-(dimethylamino)benzenediazonium;tetrachlorozinc(2-) typically involves the diazotization of 3-amino-2-(dimethylamino)aniline. This process is carried out by treating the aromatic amine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is conducted at low temperatures (0-5°C) to stabilize the diazonium ion formed. The resulting diazonium salt is then treated with zinc chloride to form the tetrachlorozincate complex .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature control and reagent addition is common in industrial settings to maintain consistency and safety.
化学反応の分析
Types of Reactions
3-amino-2-(dimethylamino)benzenediazonium;tetrachlorozinc(2-) undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides through Sandmeyer reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding hydrazine.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents.
Azo Coupling: Phenols or aromatic amines in alkaline conditions.
Reduction: Sodium bisulfite or stannous chloride.
Major Products Formed
Aryl Halides: From Sandmeyer reactions.
Azo Compounds: From coupling reactions.
Hydrazines: From reduction reactions.
科学的研究の応用
3-amino-2-(dimethylamino)benzenediazonium;tetrachlorozinc(2-) has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and other aromatic compounds.
Biology: Employed in labeling and detection techniques due to its ability to form colored compounds.
Medicine: Investigated for potential use in drug development and diagnostic assays.
Industry: Utilized in the production of pigments, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 3-amino-2-(dimethylamino)benzenediazonium;tetrachlorozinc(2-) primarily involves the formation of a diazonium ion, which is a highly reactive intermediate. This ion can undergo various substitution reactions, where the nitrogen group is replaced by other nucleophiles. The diazonium ion can also participate in coupling reactions to form azo compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
類似化合物との比較
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: Another compound with a dimethylamino group, but with different functional properties.
Amino(dimethylamino)benzenediazonium tetrachlorozincate (21): A similar diazonium salt with different substituents.
Uniqueness
3-amino-2-(dimethylamino)benzenediazonium;tetrachlorozinc(2-) is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to form stable diazonium ions and undergo various substitution and coupling reactions makes it a valuable compound in organic synthesis and industrial applications.
特性
CAS番号 |
71436-92-5 |
|---|---|
分子式 |
C16H22Cl4N8Zn |
分子量 |
533.6 g/mol |
IUPAC名 |
3-amino-2-(dimethylamino)benzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C8H11N4.4ClH.Zn/c2*1-12(2)8-6(9)4-3-5-7(8)11-10;;;;;/h2*3-5H,9H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChIキー |
JIDQBBOIOVOAAY-UHFFFAOYSA-J |
正規SMILES |
CN(C)C1=C(C=CC=C1[N+]#N)N.CN(C)C1=C(C=CC=C1[N+]#N)N.Cl[Zn-2](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




